

SZUH280: A Preclinical In-Depth Technical Guide

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Compound of Interest

Compound Name: SZUH280

Cat. No.: B12397635

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This guide provides a comprehensive overview of the preclinical data available for **SZUH280**, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Histone Deacetylase 8 (HDAC8). **SZUH280** is a chimeric molecule constructed from the selective HDAC8 inhibitor PCI-34051 and the cereblon (CRBN) E3 ligase ligand, pomalidomide. This design facilitates the targeted ubiquitination and subsequent proteasomal degradation of HDAC8, a validated target in oncology due to its overexpression in a variety of aggressive cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of **SZUH280**, focusing on its degradation potency, selectivity, and anti-proliferative activity in cancer cell lines.

Table 1: In Vitro Degradation and Potency of **SZUH280**

Parameter	Cell Line	Value	Reference
DC ₅₀ (HDAC8 Degradation)	A549	0.58 µM	[1][2]
IC ₅₀ (Cell Proliferation)	A549	9.55 µM	[3]

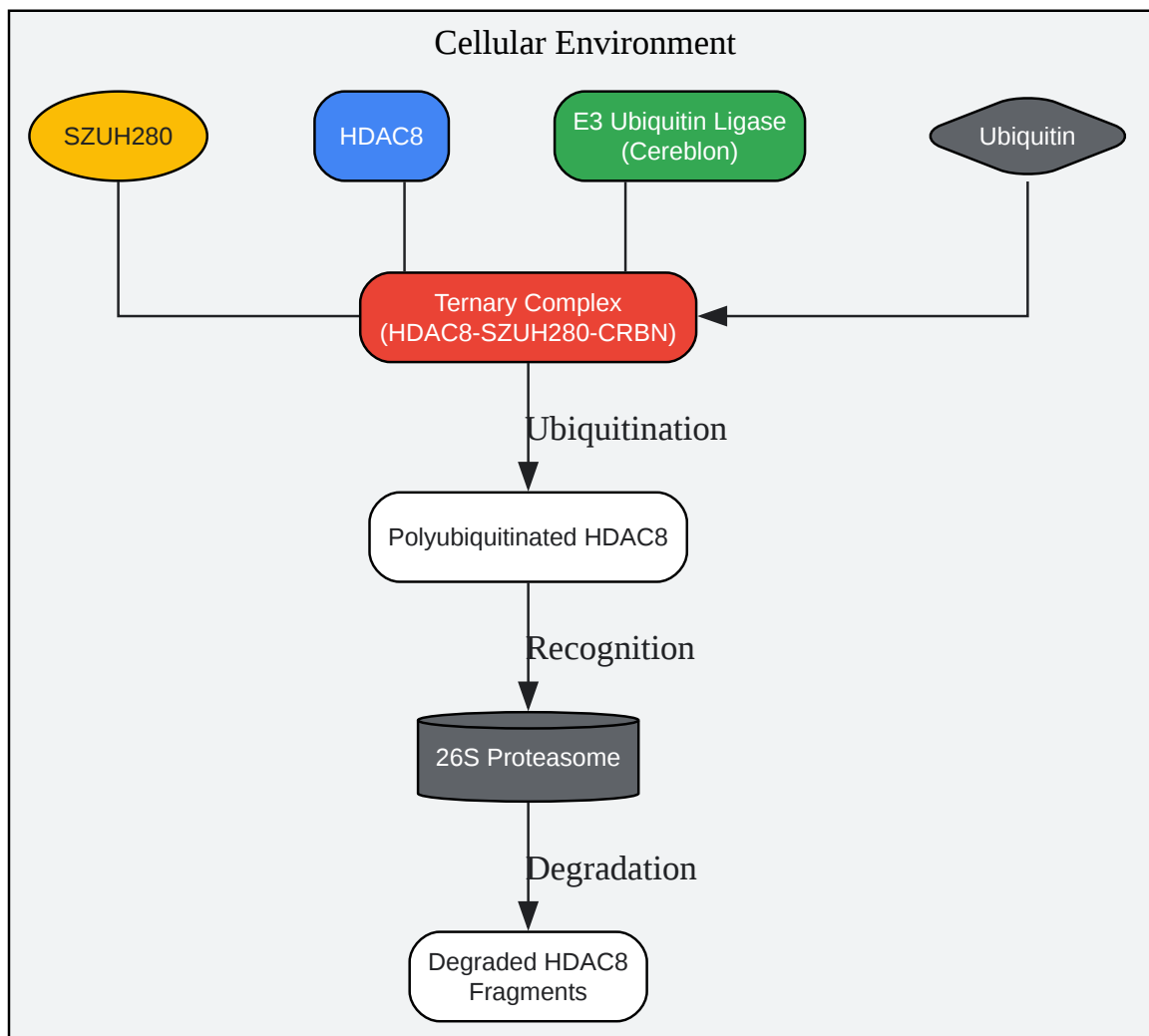
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Table 2: Anti-Proliferative Activity of **SZUH280** and Related Compounds

Compound	Cell Line	IC ₅₀ (μM)	Reference
SZUH280 (16e)	A549	9.55	[3]
Compound 16b	A549	7.11	[3]
Compound 16c	A549	12.52	
PCI-34051 (HDAC8 Inhibitor)	A549	>25	

Signaling Pathway and Mechanism of Action

SZUH280 functions as a PROTAC, inducing the degradation of HDAC8 through the ubiquitin-proteasome system. The process is initiated by the simultaneous binding of **SZUH280** to both HDAC8 and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to HDAC8. The polyubiquitinated HDAC8 is then recognized and degraded by the 26S proteasome.



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Caption: Mechanism of Action of **SZUH280** as an HDAC8 PROTAC Degradar.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of **SZUH280** are provided below.

Cell Proliferation Assay (CCK-8)

- Cell Line: A549 human lung adenocarcinoma cells.

- Procedure:
 - A549 cells were seeded into 96-well plates at a density of 5,000 cells per well and cultured overnight.
 - The cells were then treated with varying concentrations of **SZUH280**, related compounds, or vehicle control.
 - After 72 hours of incubation, 10 μ L of Cell Counting Kit-8 (CCK-8) solution was added to each well.
 - The plates were incubated for an additional 1-4 hours at 37°C.
 - The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
 - IC₅₀ values were calculated from the dose-response curves.

Western Blotting for HDAC8 Degradation

- Cell Line: A549 cells.
- Procedure:
 - A549 cells were treated with specified concentrations of **SZUH280** or control for various time points (e.g., 20 hours).
 - Following treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
 - Protein concentrations of the lysates were determined using a BCA protein assay kit.
 - Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
 - The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- The membrane was then incubated overnight at 4°C with a primary antibody specific for HDAC8. A primary antibody for a housekeeping protein (e.g., GAPDH or β -actin) was used as a loading control.
- After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- Densitometry analysis was performed to quantify the extent of protein degradation.

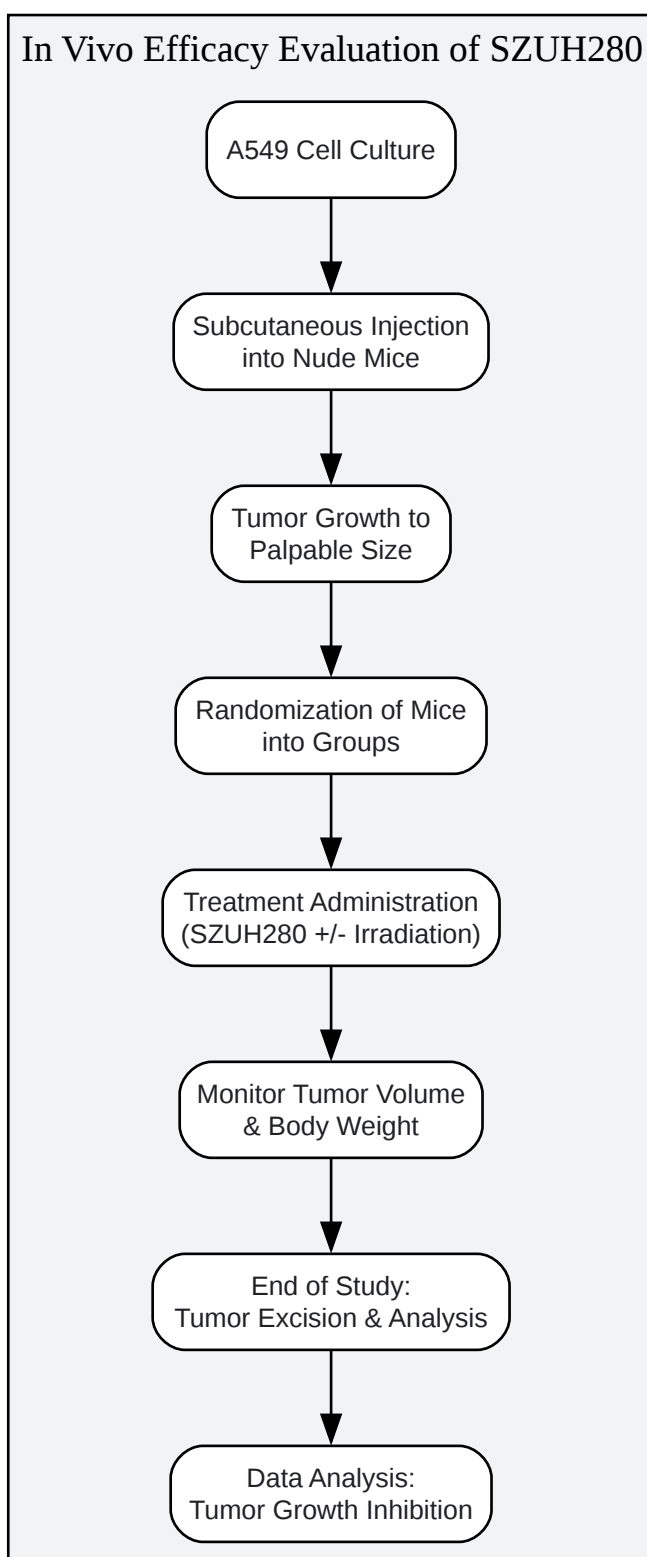
In Vivo Antitumor Activity in a Xenograft Mouse Model

- Animal Model: Nude mice.
- Tumor Model: A549 human lung cancer cell xenograft.
- Procedure:
 - A549 cells were subcutaneously injected into the flanks of nude mice.
 - When tumors reached a palpable size, mice were randomized into treatment and control groups.
 - **SZUH280** was administered intraperitoneally (i.p.) at a dose of 5 mg/kg every 5 days for 6 weeks.
 - In combination therapy studies, a 3 Gy dose of irradiation was administered.
 - Tumor volume and body weight were measured regularly throughout the study.
 - At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., western blotting to confirm in vivo HDAC8 degradation).
 - Antitumor efficacy was evaluated by comparing tumor growth inhibition between the treated and control groups.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of **SZUH280**.

In Vivo Efficacy Evaluation of SZUH280

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